1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H24ClNO2. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-isopropylbenzyl group and a carboxylic acid group, making it a valuable tool for various scientific applications .
Preparation Methods
The synthesis of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-isopropylbenzyl chloride.
Reaction Conditions: The piperidine is first reacted with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-isopropylbenzyl)piperidine.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Chemical Reactions Analysis
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group is substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes.
Pathways: It may affect signaling pathways involved in cell communication, metabolism, and other physiological functions, leading to its observed effects in biological systems
Comparison with Similar Compounds
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride and 1-(4-Isopropylbenzyl)piperidine-2-carboxylic acid hydrochloride share structural similarities but differ in the position of the carboxylic acid group.
Uniqueness: The specific substitution pattern and the presence of the hydrochloride salt make this compound unique, providing distinct chemical and biological properties that are valuable for research and industrial applications
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)14-7-5-13(6-8-14)10-17-9-3-4-15(11-17)16(18)19;/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOVAWIQZZQPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-32-2 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(1-methylethyl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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